2-keto acids are organic compounds containing a ketone group on the second carbon atom adjacent to a carboxylic acid group. These molecules are essential intermediates in various metabolic pathways, including the breakdown of sugars and amino acids. Examples of 2-keto acids include pyruvic acid, a crucial component of glycolysis, and 2-ketoglutaric acid, involved in the citric acid cycle. [, , , , ]
2-Keto Crizotinib is synthesized as an intermediate during the production of Crizotinib. The synthesis methods involve various chemical transformations that convert precursor compounds into the desired ketone structure.
2-Keto Crizotinib is classified as a small organic molecule and a pharmaceutical intermediate. It falls under the category of kinase inhibitors and is primarily utilized in oncology for the treatment of certain types of cancer.
The synthesis of 2-Keto Crizotinib typically involves several steps, including chemical exchange reactions, reduction processes, and deprotection steps. A notable method includes reacting a mesylate derivative with a nitro pyrazole to form an intermediate, which is subsequently reduced to yield the ketone structure.
The molecular structure of 2-Keto Crizotinib can be represented as follows:
The structural analysis reveals that 2-Keto Crizotinib contains multiple chiral centers, which are critical for its biological activity. Advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography are often employed to elucidate its three-dimensional conformation.
2-Keto Crizotinib undergoes various chemical reactions that are pivotal for its transformation into Crizotinib. Key reactions include:
The reactions are typically catalyzed by specific reagents or enzymes, such as ketoreductases, which enhance selectivity and yield during synthesis .
The mechanism of action of 2-Keto Crizotinib involves its interaction with specific kinases, particularly anaplastic lymphoma kinase and c-Met. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways that lead to cancer cell proliferation.
Studies have shown that 2-Keto Crizotinib effectively inhibits kinase activity in vitro and has demonstrated significant antitumor effects in various cancer models .
Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to confirm functional groups and purity assessments through high-performance liquid chromatography .
2-Keto Crizotinib serves primarily as an intermediate in the synthesis of Crizotinib, which is widely used in clinical settings for targeted cancer therapy. Beyond its role in drug synthesis, it also provides valuable insights into structure-activity relationships in medicinal chemistry, contributing to the development of new inhibitors targeting similar pathways.
2-Keto crizotinib (PF-06260182; CAS 1415558-82-5) is characterized by a lactam (cyclic amide) group replacing the terminal piperidine ring of the parent drug crizotinib. Its systematic IUPAC name is 4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one [5] [8] [10]. The core structure retains the 2-aminopyridine and pyrazole moieties linked to the modified piperidinone ring. Crucially, the molecule exhibits keto-enol tautomerism due to the presence of the β-ketoamide functionality within the lactam system. This dynamic equilibrium allows proton exchange between the amide nitrogen and the carbonyl oxygen, resulting in distinct keto (dominant) and enol forms (Figure 1) [3] [6]. The equilibrium ratio is solvent-dependent, favoring the enol form in non-polar solvents (e.g., chloroform) and the keto form in polar aprotic solvents (e.g., DMSO), as confirmed by characteristic chemical shifts in ¹³C-NMR (δ 204.5 ppm for ketonic carbon; δ 155.5 ppm for enolic carbon) [3] [6].
Figure 1: Keto-Enol Tautomerism in 2-Keto CrizotinibKeto Form
⇌ Enol Form
(Equilibrium influenced by solvent polarity)
The molecular formula of 2-keto crizotinib is C₂₁H₂₀Cl₂FN₅O₂, with a calculated molecular weight of 464.32 g/mol [1] [4] [10]. This differs from crizotinib (C₂₁H₂₂Cl₂FN₅O) by the replacement of two hydrogen atoms with an oxygen atom, reflecting the oxidation of the piperidine ring to a piperidinone. Key structural identifiers include:
CC(Oc1cc(cnc1N)c2cnn(c2)C3CCNC(=O)C3)c4c(Cl)ccc(F)c4Cl
[10] WZUVBOXISQOYQE-UHFFFAOYSA-N
[10] While explicit data on density and boiling point are unavailable in the literature, inferences can be drawn from its structural features and behavior:
Spectroscopic techniques provide definitive identification:
Table 2: Spectroscopic Signatures of 2-Keto Crizotinib
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR (DMSO-d₆) | δ 1.35 (d, 3H); δ 2.28 (s, 3H); δ 4.18 (q, 1H) | Methyl groups; methine proton |
¹³C-NMR | δ 204.5; δ 155.5 | Keto carbonyl; enol carbon |
FTIR | 1703 cm⁻¹; 1630 cm⁻¹; 687 cm⁻¹ | C=O; C=N; C-S stretches |
MS | m/z 464.32 [M]⁺; m/z 407; m/z 43 | Molecular ion; fragment ions |
2-Keto crizotinib is the primary active metabolite of crizotinib, generated via cytochrome P450-mediated oxidation [1] [4]. Critical differences include:
Table 1: Comparative Molecular Properties of Crizotinib and 2-Keto Crizotinib
Property | Crizotinib | 2-Keto Crizotinib |
---|---|---|
Molecular Formula | C₂₁H₂₂Cl₂FN₅O | C₂₁H₂₀Cl₂FN₅O₂ |
Molecular Weight | 450.34 g/mol | 464.32 g/mol |
Key Functional Group | Piperidine | Piperidin-2-one (lactam) |
logP (pH 7.4) | ~1.8 | ~1.65 |
Solubility (pH 7.4) | >0.1 mg/mL | <0.1 mg/mL |
Primary Role | Parent drug | Active metabolite |
Figure 2: Structural Evolution from Crizotinib to 2-Keto CrizotinibCrizotinib
: Piperidine ring → Oxidation
→ 2-Keto Crizotinib
: Piperidin-2-one ring
(Modification reduces kinase binding affinity)
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0